molecular formula C8H18ClN B2918414 Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride CAS No. 229007-16-3

Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride

Cat. No. B2918414
CAS RN: 229007-16-3
M. Wt: 163.69
InChI Key: VWXWKSPPKXWOOY-UHFFFAOYSA-N
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Description

Trans-4-Methylcyclohexylamine is an organic compound with the empirical formula C7H15N . It is a liquid and is used as a building block in organic synthesis .


Molecular Structure Analysis

The SMILES string for trans-4-Methylcyclohexylamine is C[C@H]1CCC@HCC1 . This represents the molecular structure of the compound.

Scientific Research Applications

Catalysis and Synthetic Applications

Synthesis of Nitrogen-Containing Heterocycles : Research has demonstrated the use of related cyclic amine compounds in the synthesis of stable spirocyclic (alkyl)(amino)carbenes, which are efficient as ligands for transition metal-based catalysts. These catalysts have been utilized in gold(I) catalyzed hydroamination of internal alkynes with secondary dialkyl amines, facilitating the synthesis of 1,2-dihydroquinoline derivatives and other nitrogen-containing heterocycles (Xiaoming Zeng et al., 2009).

Biological and Pharmacological Studies

Antitumor Properties : A new class of trans-amine-amidine-Pt(II) cationic complexes has been synthesized, exhibiting significant antitumor activity. These complexes, including those derived from cyclohexylamine, have shown promise in overcoming cisplatin and multidrug resistance, inducing cancer cell death through p53-mediated apoptosis. Their efficacy is influenced by the cycloaliphatic amine ring size, highlighting the potential of cyclohexylamine derivatives in cancer therapy (C. Marzano et al., 2010).

Environmental Applications

Dye Removal : Metal–organic architectures involving cyclohexane derivatives have been explored for their dye removal properties. Certain complexes have shown the ability to adsorb dyes such as methyl orange, acid orange 7, and malachite green from water, indicating their potential utility in environmental cleanup efforts (Jing‐Yun Wu & Che-Wei Chen, 2018).

Conformational and Stereochemical Studies

Stereochemical Analysis : Studies on the stereochemistry of cis- and trans-2-amino-4-cyclohexene-1-carboxylic acids have led to insights into the conformational preferences of such compounds. This research contributes to a deeper understanding of molecular structures that could influence the design of new drugs and materials (G. Bernáth et al., 1985).

Synthesis of Ambroxol Analogs

Palladium-Catalyzed Reactions : Chiral and achiral analogues of ambroxol, a mucolytic drug, have been synthesized using palladium-catalyzed reactions. This includes the preparation of cis- and trans-4-aminocyclohex-2-enols and achiral 4-aminocyclohexanols, showcasing the versatility of cyclohexylamine derivatives in complex organic syntheses (A. Larsson et al., 1997).

Safety and Hazards

Trans-4-Methylcyclohexylamine is classified as dangerous with the hazard statements H226 - H314 . This means it is flammable and causes severe skin burns and eye damage .

properties

IUPAC Name

N,4-dimethylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7-3-5-8(9-2)6-4-7;/h7-9H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXWKSPPKXWOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride

CAS RN

229007-16-3
Record name N,4-dimethylcyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In 1,2-dichloroethane (35 ml) were suspended 4-methyl-cyclohexanone (2.5 g), methylamine hydrochloride (1.6 g) and triethylamine (3.3 ml), and to the suspension was added sodium triacetoxy boron hydride (6.6 g) under ice-cooling. The mixture was stirred under nitrogen atmosphere at room temperature over night. The solvent was evaporated, and the residue was neutralized with sodium hydroxide. The mixture was extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride solution and dried with anhydrous magnesium sulfate. Under reduced pressure, the solvent was evaporated. To the residue was added 4 N hydrochloric acid-ethyl acetate, and the solvent was evaporated to give N,4-dimethyl-cyclohexylamine hydrochloride (2.6 g) as colorless crystals.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
sodium triacetoxy boron hydride
Quantity
6.6 g
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Five

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